molecular formula C20H17N3O2S B11441291 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11441291
M. Wt: 363.4 g/mol
InChI Key: DBFLSARYWRLPQR-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzodioxin ring, a thiophene ring, and an imidazo[1,2-a]pyridine core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the thiophene and imidazo[1,2-a]pyridine moieties. The reaction conditions often involve the use of polar aprotic solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.

    Medicine: Research has indicated its potential as a therapeutic agent for treating diseases such as Alzheimer’s and cancer due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .

Comparison with Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H17N3O2S/c1-13-4-7-18-22-19(17-3-2-10-26-17)20(23(18)12-13)21-14-5-6-15-16(11-14)25-9-8-24-15/h2-7,10-12,21H,8-9H2,1H3

InChI Key

DBFLSARYWRLPQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC4=C(C=C3)OCCO4)C5=CC=CS5)C=C1

Origin of Product

United States

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